molecular formula C14H11N3O B12918065 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 62036-25-3

5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12918065
CAS No.: 62036-25-3
M. Wt: 237.26 g/mol
InChI Key: GFMOLTWYJHRFBQ-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound offered for research and development purposes. It features a 1,2,4-triazol-3-one moiety linked to a biphenyl system. Compounds containing the 1,2,4-triazole nucleus are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties . The 1,2,4-triazole ring is a five-membered heterocycle known to exhibit a wide spectrum of pharmacological properties, which researchers explore for developing new therapeutic agents . This specific molecular architecture, combining a biphenyl group with the triazolone unit, may be of interest in various research areas, including the synthesis of novel coordination polymers or as a building block for more complex molecules . This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

62036-25-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(4-phenylphenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C14H11N3O/c18-14-15-13(16-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18)

InChI Key

GFMOLTWYJHRFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)N3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Hydrazine derivatives : Hydrazine hydrate or substituted hydrazides serve as nucleophilic agents to initiate ring formation.
  • Biphenyl-containing precursors : Biphenyl-4-carboxylic acid derivatives or biphenyl-substituted hydrazides provide the biphenyl moiety.
  • Carbonyl sources : Benzoyl chloride or benzoyl derivatives are used to introduce the 5-position substituent on the triazole ring.

Cyclization Reaction

A typical synthetic route involves:

This method is consistent with the synthesis of related triazole compounds reported in the literature, where hydrazides and benzoyl derivatives undergo cyclocondensation to yield triazolones.

Alternative Methods

  • Use of 1,1'-carbonyl diimidazole (CDI) : Cyclization of hydrazine derivatives with CDI in dry solvents like dioxane can afford triazole derivatives with high purity and yield.
  • One-pot multi-component reactions : Some studies report Mannich-type reactions involving triazole intermediates, aldehydes, and amines to functionalize the triazole ring further, which could be adapted for biphenyl-substituted triazolones.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, dioxane, glacial acetic acid Choice depends on solubility and reactivity
Temperature Reflux (80–110 °C) Ensures complete cyclization
Catalyst/Promoter Acidic (H2SO4, phosphorous oxychloride) or basic (NaOEt) Catalysts promote ring closure
Reaction Time 4–12 hours Monitored by TLC or spectroscopic methods
Purification Recrystallization or chromatography To isolate pure triazol-3-one derivatives

Characterization and Yield

  • The synthesized this compound is typically characterized by:
  • Yields reported in related syntheses range from 65% to 85% , depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Hydrazide formation Biphenyl-4-carboxylic acid + hydrazine hydrate, reflux in ethanol Biphenyl-4-carbohydrazide intermediate
Cyclocondensation Hydrazide + benzoyl chloride, acid/base catalyst, reflux Formation of triazol-3-one ring
Alternative cyclization Hydrazide + 1,1'-carbonyl diimidazole (CDI), dry dioxane, reflux High purity triazol-3-one derivative
Purification Recrystallization or chromatography Isolated pure compound
Characterization IR, NMR, MS, elemental analysis Confirms structure and purity

Research Findings and Notes

  • The presence of the biphenyl group at the 5-position of the triazole ring influences the compound’s stability and potential biological activity, as biphenyl moieties often enhance lipophilicity and binding affinity in medicinal chemistry.
  • The triazol-3-one core is known for its hydrogen bonding capability, which can be modulated by substituents like biphenyl, affecting solubility and reactivity.
  • Variations in the synthetic route, such as the use of different catalysts or solvents, can optimize yield and purity, as demonstrated in related heterocyclic syntheses.
  • The compound’s synthesis is adaptable to scale-up for pharmaceutical or material science applications due to the robustness of the cyclocondensation approach.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while substitution with an amine may produce an aminotriazole derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit potent antimicrobial properties. The incorporation of the biphenyl moiety enhances the pharmacological profile of these compounds. Studies have shown that derivatives of triazoles can inhibit bacterial growth and possess antifungal activity against various strains, making them potential candidates for developing new antibiotics and antifungal agents .

1.2 Anticancer Properties
Triazoles are known for their anticancer activities. The biphenyl substitution in 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one has been linked to increased efficacy against certain cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is notable. Compounds similar to this compound have shown effectiveness in reducing inflammation in preclinical models. These properties are particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Fungicides
The triazole structure is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. The biphenyl group may enhance the binding affinity of these compounds to fungal enzymes or receptors, improving their efficacy as agricultural agents against plant pathogens .

2.2 Herbicides
Research into the herbicidal properties of triazole derivatives indicates that they may act as effective herbicides by inhibiting specific enzymatic pathways in plants. This application could lead to the development of environmentally friendly herbicides that minimize crop damage while effectively controlling weed populations .

Material Science

3.1 Liquid Crystals
The structural characteristics of this compound make it a candidate for use in liquid crystal applications. The biphenyl moiety contributes to the mesogenic properties required for liquid crystal formation, which is crucial in display technologies such as LCDs .

Case Studies and Research Findings

Study Findings Application
Noor et al., 2023Demonstrated that triazole derivatives exhibit significant anticancer activity against multiple cancer cell linesCancer therapy
RSC Advances, 2023Investigated the antimicrobial properties of biphenyl-substituted triazolesAntimicrobial agents
PMC Article, 2023Evaluated the effectiveness of triazole compounds as fungicidesAgricultural chemistry

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and properties of 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one and its analogs:

Compound Substituents Molecular Weight Key Properties References
This compound Biphenyl at 5-position ~307.3 g/mol High rigidity, lipophilic, π-π stacking capability
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Thiadiazole, phenylvinyl groups ~434.5 g/mol Enhanced electron-withdrawing effects (thiadiazole), potential thiol reactivity
5-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-4-phenyl-2H-1,2,4-triazol-3-one Bromofuranoyl-piperidine, phenyl ~474.3 g/mol Halogen bonding (Br), increased steric bulk, moderate solubility
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 4-Hydroxyphenyl, amino group ~206.2 g/mol Hydrogen-bond donor (OH), hydrophilic, potential for metal coordination
4-[4-(Benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Benzyloxy-phenyl, phenoxyethyl chain ~401.5 g/mol Ether linkages (flexibility), moderate lipophilicity
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Nitrothiazole, dihydrodioxin ~379.4 g/mol Strong electron-withdrawing (NO₂), redox-active (thioether)

Electronic and Reactivity Profiles

  • Biphenyl vs. Thiadiazole/Phenylvinyl (): The biphenyl group in the target compound enhances π-π interactions and stabilizes aromatic stacking, whereas the thiadiazole and phenylvinyl groups in its analog introduce sulfur-based reactivity and extended conjugation, respectively .
  • This can influence binding affinity in biological targets .
  • Hydroxyl and Amino Groups (): The 4-hydroxyphenyl and amino substituents in 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one improve water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic biphenyl group .

Biological Activity

5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial and anticancer therapies. The following sections will explore the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

  • Molecular Formula : C14H11N3O
  • Molecular Weight : 237.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Biphenyl Derivative : Achieved through Suzuki coupling reactions.
  • Cyclization : Involves hydrazine hydrate and an aldehyde to form the triazole ring.
  • Oxidation : Final oxidation step to yield the desired triazole derivative.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound was tested using standard methods such as the Minimum Inhibitory Concentration (MIC) assay.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer efficacy of this triazole derivative has been evaluated in vitro against several cancer cell lines. Notably, it was tested using the MTT assay across different human cancer cell lines including AGS (gastric cancer), HCT116 (colon cancer), and HeLa (cervical cancer).

Cell LineIC50 (µM)
AGS15.5
HCT11612.7
HeLa18.9

The compound demonstrated potent cytotoxic effects with IC50 values comparable to established chemotherapeutics . Further studies indicated that it induces apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes' active sites, inhibiting their function.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.

This dual mechanism contributes to its effectiveness as both an antimicrobial and anticancer agent .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation assessed its effectiveness against multi-drug resistant strains of bacteria and fungi, showing promising results in inhibiting growth.
  • Cancer Treatment Research : A study focused on its application in combination therapy with existing chemotherapeutics revealed enhanced efficacy and reduced side effects compared to monotherapy .

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